molecular formula C12H7N3O B8425852 2-Benzoyl-pyrimidine-5-carbonitrile

2-Benzoyl-pyrimidine-5-carbonitrile

Cat. No.: B8425852
M. Wt: 209.20 g/mol
InChI Key: GIMZCOHTSDTOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C12H7N3O and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7N3O

Molecular Weight

209.20 g/mol

IUPAC Name

2-benzoylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H7N3O/c13-6-9-7-14-12(15-8-9)11(16)10-4-2-1-3-5-10/h1-5,7-8H

InChI Key

GIMZCOHTSDTOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(C=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Bromo-pyrimidine-2-yl)-phenyl-methanone (1.6 g, 6.08 mmol) is dissolved in dimethylacetamide (20 mL), and potassium hexacyanoferrate(II) trihydrate (0.57 g, 1.34 mmol) is added, followed by Na2CO3 (0.64 g, 6.08 mmol), and palladium (II) acetate (68 mg, 0.3 mmol). The mixture is heated to 150° C. under N2 for 3 h, and then cooled to rt. EtOAc (30 mL) is added and the mixture is filtered. The filtrate is washed with water (2×15 mL) and 5% aqueous NH4OH (15 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 70% EtOAc in heptane to afford 2-benzoyl-pyrimidine-5-carbonitrile (0.53 g, 42%) as a solid. MS: 210 (M+H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0.57 g
Type
catalyst
Reaction Step Four
Quantity
68 mg
Type
catalyst
Reaction Step Five

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